![molecular formula C13H8N4S B3805832 3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B3805832.png)
3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole
Overview
Description
The compound “3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole” is a derivative of the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold . This scaffold is known to compete with nicotinamide in the binding pocket of human poly- and mono-ADP-ribosylating enzymes .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives involves various methods . One efficient and straightforward methodology involves a one-pot catalyst-free procedure at room temperature .Molecular Structure Analysis
The structure of “3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole” comprises a central [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole unit substituted in the 3-position by a pyridine ring .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives have been studied . These compounds have shown significant antimicrobial activities .Physical And Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives are influenced by their hydrogen bond accepting and donating characteristics, which allow them to make specific interactions with different target receptors .Mechanism of Action
Future Directions
The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold, to which “3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole” belongs, has profound importance in drug design, discovery, and development . Future research may focus on the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .
properties
IUPAC Name |
1-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4S/c1-2-6-11-10(5-1)17-12(15-16-13(17)18-11)9-4-3-7-14-8-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXFVOZAPBCLHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=NN=C3S2)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.